3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride 3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 374776-34-8
VCID: VC21110579
InChI: InChI=1S/C18H23ClN4O5S/c1-4-6-13-15(16(17(20)24)23(3)22-13)21-18(25)12-10-11(29(19,26)27)7-8-14(12)28-9-5-2/h7-8,10H,4-6,9H2,1-3H3,(H2,20,24)(H,21,25)
SMILES: CCCC1=NN(C(=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)Cl)OCCC)C(=O)N)C
Molecular Formula: C18H23ClN4O5S
Molecular Weight: 442.9 g/mol

3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride

CAS No.: 374776-34-8

Cat. No.: VC21110579

Molecular Formula: C18H23ClN4O5S

Molecular Weight: 442.9 g/mol

* For research use only. Not for human or veterinary use.

3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride - 374776-34-8

Specification

CAS No. 374776-34-8
Molecular Formula C18H23ClN4O5S
Molecular Weight 442.9 g/mol
IUPAC Name 3-[(5-carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride
Standard InChI InChI=1S/C18H23ClN4O5S/c1-4-6-13-15(16(17(20)24)23(3)22-13)21-18(25)12-10-11(29(19,26)27)7-8-14(12)28-9-5-2/h7-8,10H,4-6,9H2,1-3H3,(H2,20,24)(H,21,25)
Standard InChI Key XGOLPGNYPMGNPL-UHFFFAOYSA-N
SMILES CCCC1=NN(C(=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)Cl)OCCC)C(=O)N)C
Canonical SMILES CCCC1=NN(C(=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)Cl)OCCC)C(=O)N)C

Introduction

Molecular Formula

The molecular formula can be deduced based on the described structure, incorporating carbon (C), hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl).

Key Functional Groups

  • Carbamoyl groups: Contribute to hydrogen bonding potential.

  • Sulfonyl chloride group: Highly reactive in nucleophilic substitution reactions.

  • Propoxy group: Increases hydrophobicity.

Synthesis Pathways

The synthesis of this compound likely involves multi-step reactions combining pyrazole derivatives with sulfonyl chloride intermediates. General steps may include:

  • Preparation of the pyrazole core: Starting with hydrazine derivatives reacting with diketones or their equivalents.

  • Functionalization: Introducing carbamoyl groups through reactions with isocyanates or carbamoyl chlorides.

  • Sulfonation and chlorination: Using sulfonyl chlorides to introduce the benzenesulfonyl chloride moiety.

  • Alkylation: Adding the propoxy group via Williamson ether synthesis or similar methods.

Reaction Conditions

Typical conditions for these reactions include:

  • Solvents like dichloromethane or tetrahydrofuran (THF).

  • Catalysts such as bases (e.g., sodium hydroxide) for alkylation.

  • Controlled temperatures to prevent decomposition of sensitive groups.

Applications

This compound has potential applications in various fields:

4.1. Pharmaceutical Research

  • The pyrazole scaffold is known for its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

  • The sulfonamide derivatives of similar compounds have been explored for their enzyme inhibition capabilities .

4.2. Organic Synthesis

  • The reactive sulfonyl chloride group allows it to serve as an intermediate in synthesizing more complex molecules.

4.3. Material Science

  • Functionalized pyrazoles can be used in designing ligands for coordination chemistry or as building blocks for advanced materials.

Potential Biological Activity

While specific data on this compound’s biological activity is unavailable, its structural features suggest potential:

  • Enzyme Inhibition: Sulfonamide derivatives often inhibit enzymes like carbonic anhydrase.

  • Anticancer Potential: Pyrazole derivatives have shown cytotoxic effects against various cancer cell lines .

  • Anti-inflammatory Activity: The carbamoyl-pyrazole motif could interact with inflammatory pathways.

Data Table

PropertyDescription
Molecular FormulaCx_{x}Hy_{y}Nz_{z}Oa_{a}SCl
Functional GroupsCarbamoyl, Sulfonyl Chloride, Propoxy
SolubilityOrganic solvents (e.g., DMSO, chloroform)
ReactivityHigh reactivity due to sulfonyl chloride
ApplicationsPharmaceutical research, organic synthesis
Biological PotentialAnticancer, anti-inflammatory

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